N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
Molecular Formula |
C21H17ClFN5O |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H17ClFN5O/c1-11-4-9-16(10-17(11)22)24-21(29)19-13(3)28-20(26-25-19)18(12(2)27-28)14-5-7-15(23)8-6-14/h4-10H,1-3H3,(H,24,29) |
InChI Key |
XDZIEMZCLAESPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)F)N=N2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Precursors
The pyrazolo-triazine core is typically constructed via cyclocondensation reactions. For example:
- Hydrazine derivatives (e.g., methylhydrazine) react with α,β-unsaturated ketones or cyanocarbonyl compounds under acidic or basic conditions to form pyrazole intermediates. Subsequent cyclization with nitriles or amidines yields the triazine ring.
- Example : Reaction of 3-amino-5-chloropyrazine-2-thiol with 3-chloro-4-iodopyridine in the presence of Pd₂(dba)₃ and XantPhos generates a pyrazolo-pyridine intermediate, which is further functionalized.
Key Conditions :
Carboxamide Formation
Coupling of the Carboxylic Acid with 3-Chloro-4-Methylaniline
The final carboxamide is formed via:
- Activation : Conversion of the triazine-3-carboxylic acid to an acyl chloride (SOCl₂) or mixed anhydride (ClCO₂Et).
- Amidation : Reaction with 3-chloro-4-methylaniline using HATU or EDC/HOBt.
Representative Protocol :
- Activation : 4,7-Dimethylpyrazolo-triazine-3-carboxylic acid (1 eq) treated with SOCl₂ in DCM at 0°C.
- Coupling : Add 3-chloro-4-methylaniline (1.2 eq) and Et₃N in THF; stir at RT for 12 h.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 65–75%
Spectral Validation and Characterization
NMR and Mass Spectrometry
X-ray Crystallography
Industrial-Scale Optimization
Catalytic System Improvements
Green Chemistry Approaches
- Solvent replacement : Use of cyclopentyl methyl ether (CPME) instead of DMF.
- Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ achieve 5 reuse cycles.
Challenges and Solutions
Regioselectivity in Cyclization
Purification of Polar Intermediates
- Issue : Low solubility of carboxamide precursors.
- Solution : Trituration with acetone/water mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide exhibit potent anticancer properties. For instance:
- Mechanism of Action: The compound acts as a kinesin spindle protein inhibitor. This inhibition leads to cell cycle arrest in mitosis and induces apoptosis in cancer cells. Studies have shown that such compounds can effectively halt the proliferation of various cancer cell lines by disrupting mitotic processes1.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers and mediators in vitro and in vivo, contributing to its therapeutic profile for conditions like arthritis and other inflammatory diseases2.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes3.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound significantly inhibited the growth of breast cancer cells with an IC50 value of 45 nM1. |
| Study 2 | Assess anti-inflammatory activity | Demonstrated a reduction in TNF-alpha levels by 70% in animal models2. |
| Study 3 | Test antimicrobial efficacy | Showed activity against Staphylococcus aureus with an MIC of 32 µg/mL3. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Triazine Cores
The closest structural analogue is N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (CAS 921111-13-9, Table 1 ) .
Table 1: Comparison of Key Structural Features
Key Differences :
- The carboxamide group in the target compound has a 3-chloro-4-methylphenyl substituent, whereas CAS 921111-13-9 features a 5-chloro-2-methoxyphenyl group. The latter’s methoxy group may enhance solubility but reduce lipophilicity compared to the methyl group in the target compound.
- Both compounds retain the 4,7-dimethyltriazine and 8-(4-fluorophenyl) motifs, suggesting shared stability or receptor-binding profiles.
Pyrazoline and Pyrazole Derivatives
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () and fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile, ) share fluorophenyl and chlorinated substituents but differ in core structure .
Table 2: Core Structure and Substituent Effects
Observations :
- The pyrazolo-triazine core may offer greater rigidity and metabolic stability compared to dihydropyrazolines () .
- Unlike fipronil, the target compound lacks a sulfinyl or carbonitrile group, which are critical for insecticidal activity in neonicotinoids .
Urea and Carboxamide Derivatives
Urea-based pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, ) share aromatic carboxamide/urea motifs but differ in connectivity .
Functional Group Comparison :
- Target compound : Carboxamide linkage with a pyrazolo-triazine core.
- Diflubenzuron : Urea linkage with a benzamide backbone.
Urea derivatives often target chitin synthesis in insects, while carboxamides may interact with different biological pathways (e.g., kinase inhibition) .
Biological Activity
N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H17ClF2N6O
- Molecular Weight : 396.83 g/mol
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. The compound under discussion has been evaluated for its ability to inhibit various cancer cell lines. For instance:
- Mechanism of Action : It is believed that the compound interferes with key signaling pathways involved in cell proliferation and survival, particularly targeting BRAF(V600E) mutations commonly found in melanoma cells .
- In Vitro Studies : In laboratory settings, the compound demonstrated IC50 values indicating potent inhibitory effects on cancer cell growth compared to standard chemotherapeutics.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented:
- Inflammatory Markers : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its role in modulating immune responses .
- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in nitric oxide production, highlighting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored:
- Bacterial Strains Tested : The compound was evaluated against various bacterial strains including E. coli and Staphylococcus aureus.
- Results : It exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| 3-chloro | Enhances antitumor activity |
| 4-fluoro | Increases antimicrobial potency |
| Dimethyl | Contributes to anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
